

Alda-1 as an aldehyde dehydrogenase 2 activator

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Compound of Interest

Compound Name: Alda-1

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An In-depth Technical Guide to **Alda-1**: A Potent Activator of Aldehyde Dehydrogenase 2 (ALDH2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde Dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme, plays a vital role in detoxifying a wide range of endogenous and exogenous aldehydes, including acetaldehyde from ethanol metabolism and cytotoxic aldehydes like 4-hydroxynonenal (4-HNE) generated during oxidative stress.^{[1][2][3]} A common genetic polymorphism (ALDH2*2), prevalent in approximately 8% of the world's population, particularly East Asians, results in a nearly inactive enzyme, leading to aldehyde accumulation and increased risk for various diseases.^{[4][5][6]} **Alda-1** (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a novel, potent, and selective small-molecule activator of ALDH2.^[7] It enhances the activity of the wild-type ALDH2 enzyme and, remarkably, functions as a chemical chaperone to restore near-normal function to the deficient ALDH2*2 variant.^{[8][9][10]} This guide provides a comprehensive technical overview of **Alda-1**, detailing its mechanism of action, quantitative efficacy, associated signaling pathways, and key experimental protocols for its study.

Alda-1: Chemical Properties and Mechanism of Action

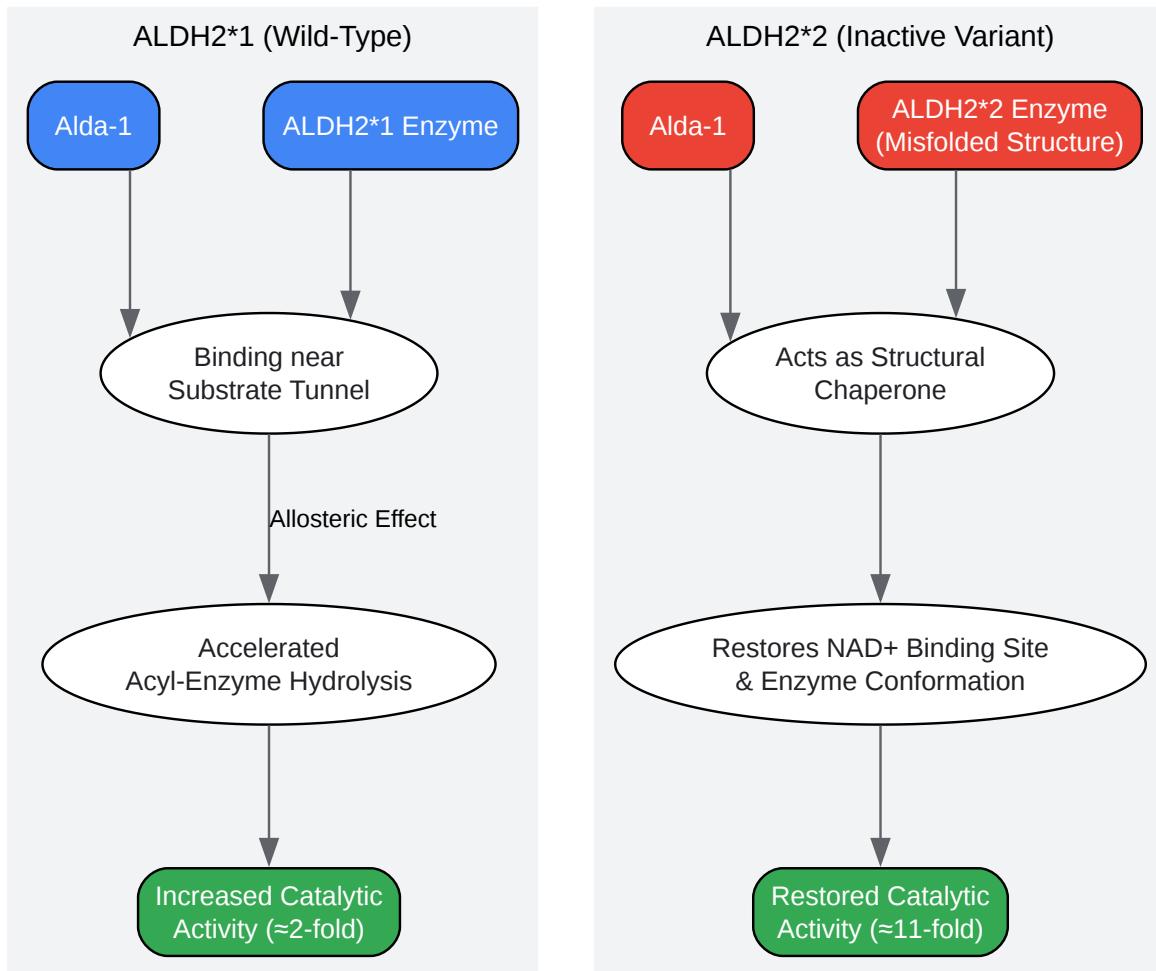
Alda-1 is a small molecule identified through high-throughput screening for its ability to activate ALDH2.[11]

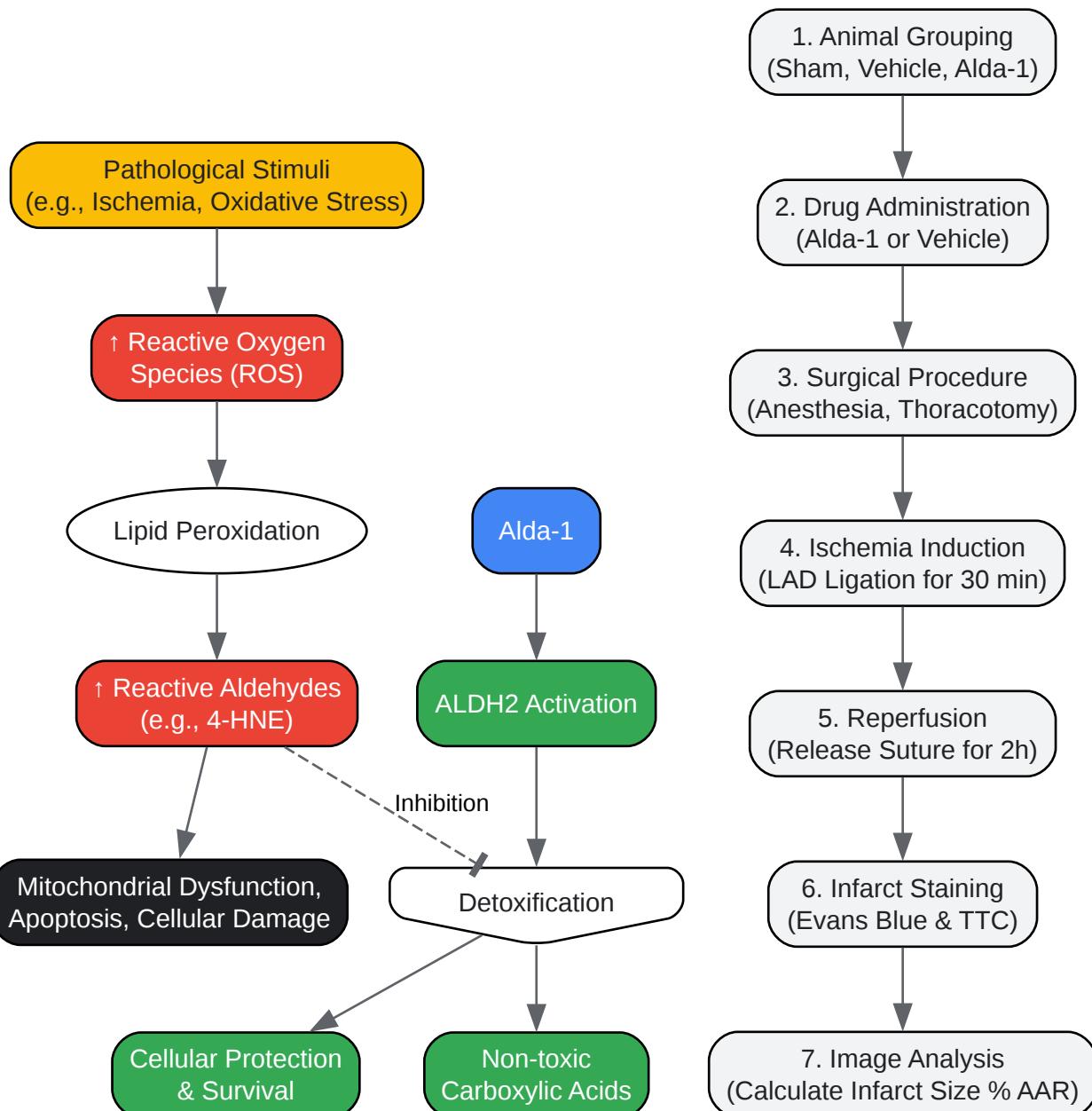
- Chemical Name: N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide[10]
- CAS Number: 349438-38-6[12]
- Molecular Formula: C15H11Cl2NO3[12]

Mechanism of Action

Alda-1's mechanism is unique in that it both activates the wild-type enzyme (ALDH21) and rescues the function of the common inactive variant (ALDH22).[8][10]

- Activation of Wild-Type (ALDH2*1): **Alda-1** binds to a site near the exit of the substrate-binding tunnel, distinct from the active site residues (Cys302 and Glu268).[8] This binding is thought to accelerate the rate-limiting step in catalysis, which is the hydrolysis of the acyl-enzyme intermediate, thereby increasing the overall efficiency of the enzyme.[8]
- Rescue of ALDH2*2 Variant: The ALDH22 mutation (E487K) disrupts the enzyme's structure, particularly affecting the NAD⁺ binding site and leading to a loss of catalytic activity.[1][13] **Alda-1** acts as a structural chaperone for ALDH22.[8][10] By binding to the enzyme, it allosterically restores the proper conformation, stabilizes the NAD⁺ binding site, and rescues a significant portion of its catalytic function.[8][13]



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